REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([N:11]=O)[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pd].C(O)C>[C:1]([C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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23.5 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
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Name
|
|
Quantity
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2 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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in a Parr Pressure Reaction Apparatus
|
Type
|
CUSTOM
|
Details
|
a maximum temperature of 50° C
|
Type
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CUSTOM
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Details
|
The resulting solution of 2,6-di tert.butyl-4-aminophenol was removed from the Pressure Apparatus
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)N)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |